molecular formula C18H23N7O2S B14932983 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B14932983
M. Wt: 401.5 g/mol
InChI Key: YLRMBRKTLNGMAJ-UHFFFAOYSA-N
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Description

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and linked via a butanamide chain to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine moiety. While direct biological data for this compound are unavailable, structural analogs highlight its likely mechanism of action, such as enzyme inhibition via amide-mediated interactions .

Properties

Molecular Formula

C18H23N7O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C18H23N7O2S/c1-27-16-11-10-14-21-20-13(25(14)24-16)8-5-9-15(26)19-18-23-22-17(28-18)12-6-3-2-4-7-12/h10-12H,2-9H2,1H3,(H,19,23,26)

InChI Key

YLRMBRKTLNGMAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=NN=C(S3)C4CCCCC4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.

    Formation of the Triazolopyridazine Moiety: The triazolopyridazine ring can be synthesized by the cyclization of hydrazine derivatives with appropriate pyridazine precursors.

    Coupling Reactions: The final step involves coupling the thiadiazole and triazolopyridazine intermediates through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents, electrophiles such as alkyl halides in non-polar solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may interact with DNA or RNA, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The target compound is distinguished by its 1,3,4-thiadiazole ring with a cyclohexyl substituent , contrasting with analogs bearing thiazole rings and pyridinyl substituents (Table 1). These differences influence electronic properties, steric bulk, and intermolecular interactions.

Table 1: Structural Comparison of Key Compounds

Compound Name Heterocycle Core Substituent on Heterocycle Key Functional Groups Molecular Weight (g/mol)
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide 1,3,4-Thiadiazole Cyclohexyl Amide, triazolopyridazine, methoxy Not reported
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide Thiazole 4-Pyridinyl Amide, triazolopyridazine, methoxy Not reported
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N~1~-[4-(2-pyridyl)-1,3-thiazol-2-yl]butanamide Thiazole 2-Pyridyl Amide, triazolopyridazine, methoxy 395.44
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole Chloro Benzamide, difluoro Not reported
Physicochemical and Pharmacokinetic Implications
  • Cyclohexyl vs. Pyridinyl groups enable π-π stacking with aromatic residues in target proteins, while chloro substituents increase electron-withdrawing effects, altering binding kinetics .
  • Heterocycle Core : The 1,3,4-thiadiazole ring introduces two nitrogen atoms, increasing hydrogen-bonding capacity compared to thiazole-based analogs. This may enhance interactions with polar enzyme active sites, as seen in nitazoxanide derivatives targeting PFOR .

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